molecular formula C21H21FN4O2 B7543055 1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone

1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone

Cat. No. B7543055
M. Wt: 380.4 g/mol
InChI Key: XUMCBLFWSASDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone, also known as FIIN-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the activity of fibroblast growth factor receptor (FGFR) kinases, which play a crucial role in the development and progression of various cancers.

Mechanism of Action

1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone inhibits FGFR kinases by binding to the ATP binding site of the kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the inhibition of tumor growth.
Biochemical and Physiological Effects:
1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone has been shown to have a potent anti-tumor effect in preclinical studies. In addition to its anti-tumor activity, 1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone has also been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone in lab experiments is its specificity for FGFR kinases. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of FGFR kinases in cancer development and progression. However, one of the limitations of using 1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone. One potential direction is to study the efficacy of this compound in combination with other anti-cancer agents. Another direction is to explore the potential of 1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone as a therapeutic agent for other diseases, such as inflammatory bowel disease. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One of the most commonly used methods for synthesizing 1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone involves the reaction of 3-fluoro-4-methylbenzoyl chloride with piperazine to form 4-(3-fluoro-4-methylbenzoyl)piperazine. This intermediate is then reacted with 2H-indazole-3-carboxylic acid to form 1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone.

Scientific Research Applications

1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR kinases are known to play a crucial role in the development and progression of various cancers, including breast cancer, lung cancer, and prostate cancer. By inhibiting the activity of these kinases, 1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone has been shown to have a potent anti-tumor effect in preclinical studies.

properties

IUPAC Name

1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-14-6-7-15(12-17(14)22)21(28)26-10-8-25(9-11-26)20(27)13-19-16-4-2-3-5-18(16)23-24-19/h2-7,12H,8-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMCBLFWSASDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC3=C4C=CC=CC4=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone

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